

TAMRA in Fluorescence Microscopy: An In-depth Technical Guide

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Compound of Interest

Compound Name: TAMRA-probe 1

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Tetramethylrhodamine (TAMRA) is a well-established synthetic fluorophore from the rhodamine family, widely employed in the life sciences for its bright orange-red fluorescence and robust photophysical properties. Its versatility in chemical conjugation has made it a staple for labeling a diverse array of biomolecules, including proteins, peptides, and nucleic acids. This guide provides a comprehensive technical overview of TAMRA, its properties, and its applications in fluorescence microscopy, complete with detailed experimental protocols and visual workflows to empower researchers in its effective use.

Core Properties and Chemical Structure

TAMRA is a xanthene dye characterized by a rigid four-ring structure with two dimethylamino groups. This structure is responsible for its high fluorescence quantum yield and photostability. It exists as two distinct isomers, 5-TAMRA and 6-TAMRA, which differ in the substitution position of the carboxyl group on the bottom benzene ring. While the spectral properties of the two isomers are nearly identical, the specific isomer can influence the efficiency of conjugation to certain biomolecules. For most applications, a mixture of the two isomers is used.

The carboxyl group can be modified to create amine-reactive derivatives, most commonly N-hydroxysuccinimide (NHS) esters, which readily form stable amide bonds with primary amines on proteins and amine-modified oligonucleotides.^{[1][2][3]}

Quantitative Photophysical Data

The selection of a fluorophore is critically dependent on its photophysical characteristics. The table below summarizes the key quantitative properties of TAMRA, providing a basis for experimental design and comparison with other common fluorophores.

Property	Value	References
Excitation Maximum (λ_{ex})	~550 - 557 nm	[4] [5]
Emission Maximum (λ_{em})	~575 - 583 nm	
Molar Extinction Coefficient (ϵ)	~90,000 - 92,000 M ⁻¹ cm ⁻¹	
Quantum Yield (Φ)	0.3 - 0.5	
Recommended Laser Line	561 nm	

Comparative Analysis with Other Fluorophores

TAMRA is often compared with other fluorescent dyes in a similar spectral range, such as Alexa Fluor 546 and Cy3. The choice of fluorophore depends on the specific application, instrumentation, and experimental conditions. Alexa Fluor dyes are known for their exceptional photostability and brightness, while Cy dyes are also widely used.

Fluorophore	Excitation Max (nm)	Emission Max (nm)	Molar Extinction Coefficient ($M^{-1}cm^{-1}$)	Quantum Yield	Key Features
TAMRA	~555	~580	~91,000	~0.3-0.5	Good photostability, well-established, cost-effective.
Alexa Fluor 546	~556	~573	~104,000	~0.79	Excellent photostability and brightness.
Cy3	~550	~570	~150,000	~0.15	Bright, but can be more susceptible to photobleaching than Alexa Fluors.

Key Applications and Experimental Protocols

TAMRA's versatility makes it suitable for a wide range of fluorescence microscopy applications. Detailed protocols for some of the most common applications are provided below.

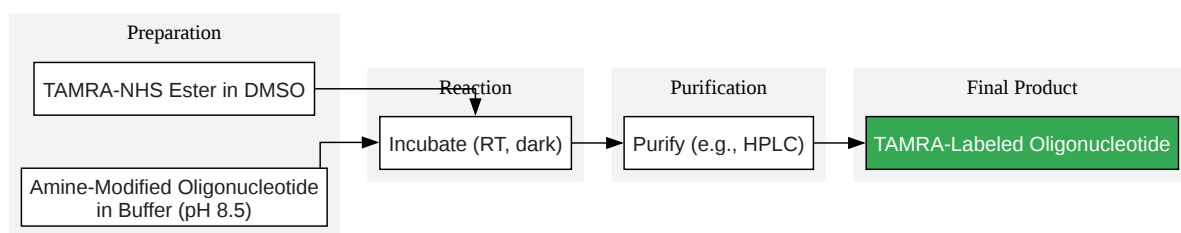
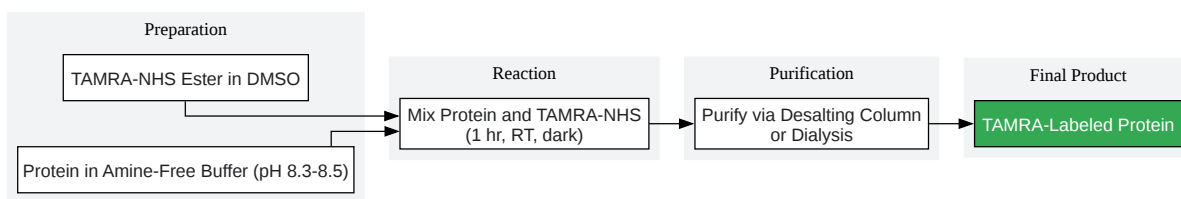
Protein and Antibody Labeling with TAMRA-NHS Ester

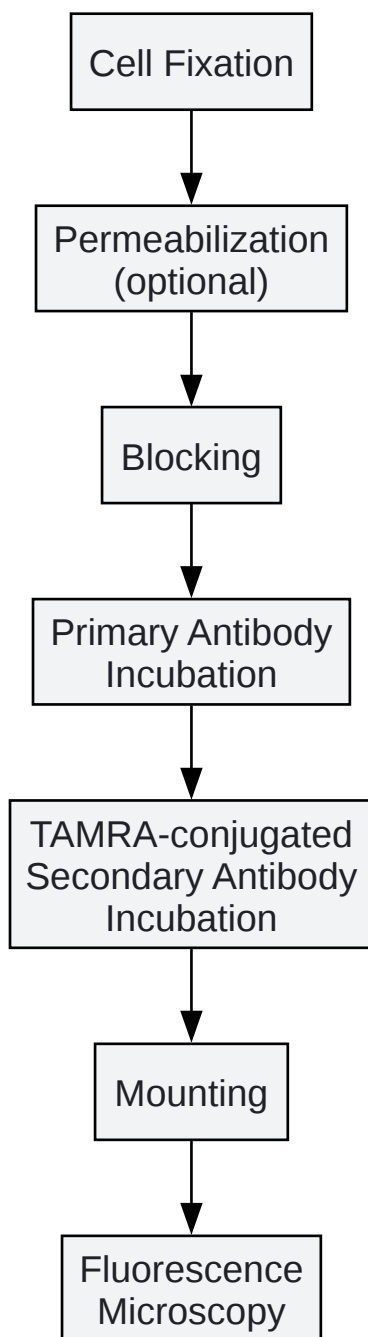
Covalent labeling of proteins and antibodies with TAMRA-NHS ester is a fundamental technique for a multitude of assays, including immunofluorescence and flow cytometry.

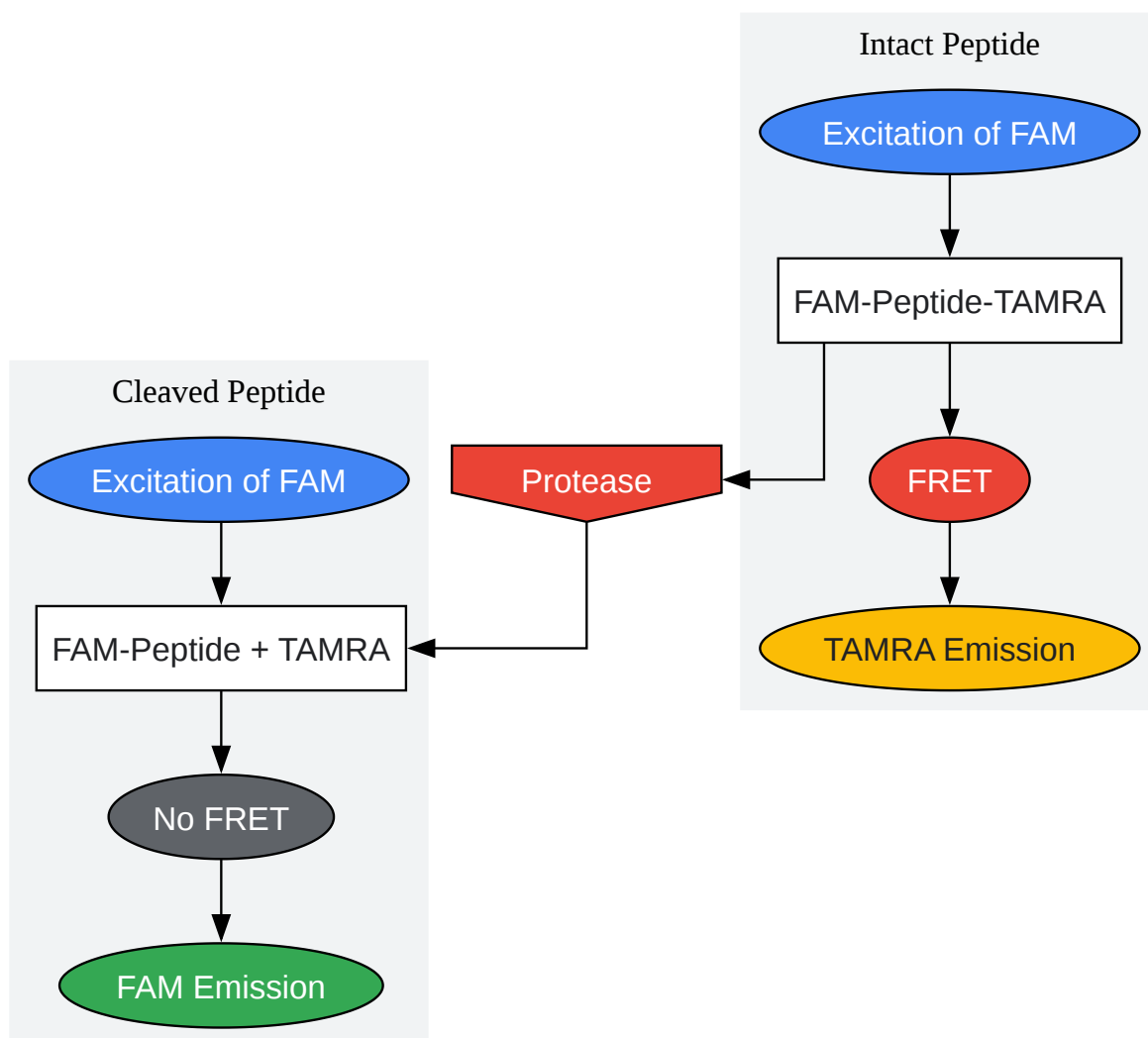
Experimental Protocol:

- Protein Preparation:

- Dissolve the protein (e.g., antibody) in an amine-free buffer, such as 0.1 M sodium bicarbonate buffer (pH 8.3-8.5), to a concentration of 1-10 mg/mL. Buffers containing primary amines (e.g., Tris) must be avoided as they compete with the labeling reaction.
- TAMRA-NHS Ester Solution Preparation:
 - Allow the vial of TAMRA-NHS ester to equilibrate to room temperature before opening.
 - Prepare a 10 mg/mL stock solution of TAMRA-NHS ester in anhydrous dimethyl sulfoxide (DMSO). This solution should be prepared fresh immediately before use.
- Labeling Reaction:
 - Add the TAMRA-NHS ester solution to the protein solution at a molar ratio of 5-10:1 (dye:protein). The optimal ratio may require empirical determination.
 - Incubate the reaction for 1 hour at room temperature, protected from light.
- Purification:
 - Separate the labeled protein from unreacted dye using a desalting column (e.g., Sephadex G-25) or through dialysis.
- Storage:
 - Store the labeled conjugate at 4°C in the dark. For long-term storage, aliquots can be frozen at -20°C.







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